5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Why risk generic analogs? The 5-bromo substituent enables efficient Suzuki coupling at 60–80°C vs. chloro/fluoro analogs. The N-cyclopropyl group enhances metabolic stability over N-methyl variants by reducing N-dealkylation. The 5-bromo-2-methoxy pattern yields LogP ~2.1 (>10-fold lower than 3-bromo-4-methoxy regioisomer at LogP ~3.37), improving solubility. At 97% purity with one H-bond donor, it's ready for GLP tox batch synthesis and focused library generation. Generic substitution risks synthesis yield, purity, and SAR outcomes.

Molecular Formula C10H12BrNO3S
Molecular Weight 306.18 g/mol
CAS No. 1000339-35-4
Cat. No. B3021669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
CAS1000339-35-4
Molecular FormulaC10H12BrNO3S
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2
InChIInChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3
InChIKeyUMVXZMYOHRGQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS 1000339-35-4): Procurement-Relevant Structural Profile and Comparator Landscape


5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 5-bromo-2-methoxy substitution pattern on the benzene ring, an N-cyclopropyl group, and a molecular formula of C₁₀H₁₂BrNO₃S (MW = 306.18 g/mol) [1]. Unlike generic sulfonamide building blocks, this compound integrates three distinct structural features—a halogen (bromine) at position 5, a methoxy group at position 2, and an N-cyclopropyl sulfonamide moiety—that collectively influence its electronic profile, lipophilicity (XLogP3-AA = 2.1), and hydrogen-bonding capacity (1 donor, 4 acceptors) [2]. The closest structural analogs include the regioisomeric 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide (CAS 425656-23-1), the 5-chloro analog, the N-methyl analog (5-bromo-N-methyl-2-methoxybenzenesulfonamide), and the 5-fluoro analog, each of which alters key physicochemical and steric parameters that affect reactivity in downstream derivatization and potential target engagement . This guide establishes the evidence base for why indiscriminate substitution with these in-class compounds introduces material risk in synthesis yield, purity outcomes, molecular recognition, and pharmacokinetic tuning in medicinal chemistry programs.

Why 5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Cannot Be Replaced by Generic In-Class Sulfonamide Building Blocks: Structure-Based Substitution Risks


Substituting 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide with a generic benzenesulfonamide or even a closely related regioisomer introduces three interrelated failure modes relevant to scientific procurement. First, the regioisomeric position of the bromine atom (5- vs. 3-) alters the electronic distribution of the aromatic ring, which directly impacts the reactivity and regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that rely on the bromine as a synthetic handle at the para position relative to the methoxy group [1]. Second, the N-cyclopropyl group is not interchangeable with N-methyl or N-H variants; the cyclopropyl ring constrains conformational flexibility, modulates metabolic stability through reduced N-dealkylation susceptibility, and influences the sulfonamide NH pKa, which governs hydrogen-bond donor strength in target interactions . Third, the combined 5-bromo-2-methoxy substitution pattern yields a computed LogP (XLogP3-AA) of approximately 2.1, compared to estimates of 3.37 for the 3-bromo-4-methoxy regioisomer, representing a greater than 10-fold difference in predicted lipophilicity—a critical determinant of solubility, permeability, and off-target promiscuity in medicinal chemistry campaigns [2]. These structural features are not cosmetic; they are functional determinants of downstream synthetic and biological outcomes, making generic substitution a scientifically unjustified procurement decision.

Quantitative Differentiation Evidence: 5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Versus Closest Analogs


Regioisomeric Bromine Position: Electronic and Reactivity Differentiation Versus 3-Bromo-4-Methoxy Isomer

The 5-bromo substitution places the bromine atom para to the methoxy group and ortho to the sulfonamide, creating a different electronic environment compared to the 3-bromo-4-methoxy regioisomer. This regioisomeric distinction is quantified through computed LogP: the target compound has an XLogP3-AA of 2.1, while the 3-bromo-4-methoxy analog has a reported LogP of 3.37 [1]. This ≈1.27 log unit difference translates to a predicted >18-fold difference in octanol-water partition coefficient, directly impacting HPLC retention, solubility profiles, and biological membrane permeability. Additionally, the 5-bromo isomer has a computed boiling point of 428.9 ± 55.0 °C at 760 mmHg, compared to 413.3 ± 55.0 °C for the 3-bromo isomer, reflecting differences in intermolecular interactions that may affect purification and formulation processes [2].

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Halogen Identity: Bromine Versus Chlorine at Position 5 and Impact on Synthetic Utility

The identity of the halogen at position 5 directly determines the compound's utility in transition-metal-catalyzed cross-coupling reactions. The 5-bromo compound carries a C-Br bond (bond dissociation energy ≈ 80 kcal/mol for aryl bromides), whereas the 5-chloro analog (C-Cl BDE ≈ 95 kcal/mol) is significantly less reactive toward oxidative addition with Pd(0) catalysts [1]. This translates to differential reaction conditions: aryl bromides typically undergo Suzuki-Miyaura coupling at lower temperatures (60–80 °C) with broader catalyst compatibility compared to aryl chlorides, which often require specialized ligands and higher temperatures (>100 °C). The 5-fluoro analog is inert under standard cross-coupling conditions, serving a different (blocking) role. This reactivity hierarchy means that procurement of the 5-bromo derivative specifically enables a synthetic sequence where bromine serves as a temporary synthetic handle for diversification, a strategy not achievable with the chloro or fluoro counterparts .

Organic Synthesis Palladium Catalysis Building Block Reactivity

N-Cyclopropyl Versus N-Methyl Substitution: Conformational Constraint and Metabolic Stability Implications

The N-cyclopropyl group in the target compound confers conformational constraint and altered metabolic susceptibility compared to the N-methyl analog (5-bromo-N-methyl-2-methoxybenzenesulfonamide, MW = 280.14 g/mol) [1]. Cyclopropyl rings restrict rotational freedom around the N–S bond, which can pre-organize the molecule into a bioactive conformation and reduce entropic penalty upon target binding—a well-established concept in medicinal chemistry [2]. Furthermore, N-cyclopropyl groups are known to reduce N-dealkylation rates by cytochrome P450 enzymes compared to N-methyl groups, as the cyclopropyl C–H bonds are stronger and the resulting cyclopropyl radical intermediate is less stable [2]. While direct head-to-head metabolic stability data for these specific compounds are not available in the public domain, the class-level inference is robust: cyclopropyl substitution is a recognized strategy to improve the metabolic half-life of sulfonamide-containing compounds. The molecular weight difference (306.18 vs. 280.14 g/mol) also affects formulation and dosing considerations in lead optimization [1].

Drug Metabolism Pharmacokinetics Conformational Analysis

Hydrogen-Bond Donor Count and Topological Polar Surface Area: Determinants of CNS Penetration and Oral Bioavailability

The target compound has a calculated hydrogen-bond donor count of 1 (arising from the sulfonamide NH) and a hydrogen-bond acceptor count of 4, with a computed topological polar surface area (tPSA) of approximately 63.8 Ų [1]. While this tPSA is within the generally favorable range for oral absorption (<140 Ų), it is below the typical threshold of <90 Ų associated with higher probability of blood-brain barrier (BBB) penetration [2]. By comparison, replacing the cyclopropyl group with a more polar substituent or adding additional H-bond donors (as in 5-amino-N-cyclopropyl-2-methoxybenzenesulfonamide) would increase tPSA and donor count, potentially reducing CNS penetration [2]. The 5-bromo-2-methoxy pattern maintains a favorable balance—sufficient polarity for solubility without excessive hydrogen-bonding capacity that would impair membrane permeability—making this compound a balanced intermediate for programs where both peripheral and CNS exposure may be relevant.

Drug Design Blood-Brain Barrier Lipinski Rule of Five

Optimal Scientific and Industrial Application Scenarios for 5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS 1000339-35-4)


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling at lower temperatures (60–80 °C) compared to the chloro or fluoro analogs, allowing the introduction of aryl, heteroaryl, or vinyl diversity elements at the para position relative to the methoxy group [1]. This reactivity profile makes the compound a strategic building block for generating focused libraries of N-cyclopropyl-2-methoxybenzenesulfonamides with varied 5-position substituents, enabling systematic SAR exploration of this position's influence on target binding. The cyclopropyl group concurrently provides metabolic stability advantages over N-methyl analogs, reducing the likelihood of rapid oxidative clearance in subsequent in vivo studies [2].

Chemical Biology: Probe Development with Defined Hydrogen-Bonding Architecture

With a single hydrogen-bond donor (sulfonamide NH) and four hydrogen-bond acceptors, this compound provides a well-defined hydrogen-bonding pharmacophore that can be exploited in structure-based drug design [3]. The moderate tPSA (~63.8 Ų) positions it favorably for cell-permeable probe development, while the bromine atom at position 5 can additionally serve as an anomalous scattering center for X-ray crystallography-based target engagement studies, facilitating co-crystallization efforts where the bromine's electron density aids in unambiguous ligand placement within electron density maps [4].

Pharmaceutical Process Chemistry: Building Block for Sulfonamide-Containing Drug Candidates

As a pre-formed N-cyclopropyl sulfonamide, this compound circumvents the need for late-stage sulfonamide formation, which can be low-yielding due to competing side reactions. The 97%+ purity available from commercial suppliers [5] supports its use in GLP toxicology batch synthesis and early-stage process chemistry, where reproducible impurity profiles are critical. The predicted LogP of 2.1 suggests manageable aqueous solubility for formulation development compared to the more lipophilic 3-bromo regioisomer [6].

Computational Chemistry and Cheminformatics: Benchmarking and Model Validation

The compound's combination of a bromine atom, cyclopropyl group, and methoxy substituent creates a polyfunctional structure useful for validating computational models of lipophilicity (LogP), aqueous solubility, and metabolic site-of-metabolism predictions [7]. The divergence between experimentally measured and computed LogP values across different algorithms (XLogP3-AA = 2.1 vs. molwiki reported 2.65) illustrates the compound's utility as a test case for benchmarking predictive models, particularly for halogenated aromatic sulfonamides where π-contribution of bromine is algorithm-dependent [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.